molecular formula C15H14N2O B2723943 2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline CAS No. 313527-48-9

2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B2723943
CAS No.: 313527-48-9
M. Wt: 238.29
InChI Key: OLCAPZALPNDHNJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound of significant interest in medicinal and organic chemistry research due to its benzoxazole core. The benzoxazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities and its presence in various market-available drugs . Researchers value this motif because it serves as an isostere for nucleic acid bases, allowing it to interact effectively with biological receptors . Benzoxazole derivatives, such as this aniline-substituted analog, are frequently investigated as key intermediates in the synthesis of more complex molecules. They are utilized in the development of compounds with potential pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities . The specific substitution pattern of this compound, featuring both a methyl group on the benzoxazole ring and an aniline moiety, makes it a versatile building block for further chemical exploration and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-6-7-13-14(8-9)18-15(17-13)11-4-3-5-12(16)10(11)2/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCAPZALPNDHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminobenzoxazole with an appropriate methyl-substituted aniline under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzoxazole compounds .

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:
2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. It is often used in the preparation of benzoxazole derivatives, which are known for their diverse biological activities. The compound can be synthesized through the condensation of 2-aminobenzoxazole and methyl-substituted anilines under acidic conditions, facilitating the formation of various derivatives that can be further functionalized for specific applications.

Table 1: Synthetic Routes for this compound

Route Conditions Yield
Condensation ReactionAcidic medium (HCl/Sulfuric)High
Continuous Flow SynthesisControlled temperatureEnhanced

Biological Applications

Antibacterial and Antifungal Properties:
Research indicates that this compound exhibits notable antibacterial and antifungal activity. It disrupts the integrity of microbial cell membranes, leading to cell death. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity:
The compound has shown promise in anticancer research, particularly against human colorectal carcinoma cell lines. Studies suggest that it induces apoptosis in cancer cells through specific signaling pathways, inhibiting cell proliferation and promoting cell death .

Case Study: Anticancer Efficacy
In a study involving human colorectal cancer cells (HCT116), this compound was evaluated for its cytotoxic effects. Results indicated a significant reduction in cell viability at concentrations above a certain threshold, highlighting its potential as a therapeutic agent .

Industrial Applications

Development of New Materials:
In industrial settings, this compound is utilized in the development of materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomerism

  • 2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline (CAS 16699-09-5) shares the same molecular formula as the target compound but differs in the position of the methyl group on the aniline ring (position 5 vs. 2).

Benzoxazole Substituent Variations

  • Replacing the 6-methyl group on the benzoxazole with a 5-methyl substituent (e.g., 2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline) modifies the electron density of the heterocyclic ring. This change may influence reactivity in coupling reactions or binding affinity in pharmaceutical applications .

Heterocycle Core Modifications

  • 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline replaces the benzoxazole’s oxygen atom with sulfur, forming a benzothiazole core. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen reduce hydrogen-bonding capacity but enhance lipophilicity, which is critical in drug design .

Functional Group Additions

  • Introducing a chlorine atom at position 4 of the aniline ring (4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline) increases molecular weight and introduces an electron-withdrawing group. This modification can enhance thermal stability and alter intermolecular interactions, as seen in studies on halogenated aromatic compounds .

Pharmacological Relevance

  • The ethyl-substituted analog (3-(5-Ethyl-1,3-benzoxazol-2-yl)aniline) may offer improved pharmacokinetic profiles due to increased lipophilicity .

Material Science and Dyes

  • Azo dyes derived from similar aniline-benzoxazole hybrids () demonstrate strong absorbance properties, making them suitable for textile and industrial applications .

Biological Activity

2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is a compound that has gained attention due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2OC_{15}H_{14}N_{2}O, with a molecular weight of approximately 242.28 g/mol. The compound features a benzoxazole moiety, which is known for its pharmacological significance.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing effective inhibition against Gram-positive bacteria such as Bacillus subtilis and some Gram-negative strains.

Table 1: Antibacterial Activity Results

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundBacillus subtilis32 µg/mL
This compoundEscherichia coli64 µg/mL

The compound disrupts the integrity of bacterial cell membranes, leading to cell death. Its effectiveness against various pathogens suggests potential applications in developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains. It is particularly effective against Candida albicans, a common fungal pathogen.

Table 2: Antifungal Activity Results

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans16 µg/mL
This compoundAspergillus niger32 µg/mL

The antifungal mechanism involves the compound's ability to interfere with fungal cell wall synthesis and membrane integrity .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown promising results in inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Anticancer Effects on Colorectal Carcinoma Cells

In vitro studies revealed that this compound significantly inhibits the proliferation of human colorectal carcinoma cell lines (HCT116 and HT29). The observed effects include:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells.

Table 3: Anticancer Activity Results

Cell LineIC50 (µM)
HCT11615
HT2920

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antibacterial Mechanism : The compound disrupts bacterial cell membrane integrity, leading to leakage of cellular contents and eventual cell death.
  • Antifungal Mechanism : Similar to its antibacterial action, it affects the fungal cell wall and membrane structures.
  • Anticancer Mechanism : It induces apoptosis by activating caspases and inhibiting proliferation signals in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline?

  • Methodology :

  • Benzoxazole Core Formation : React 3-amino-4-hydroxybenzoate derivatives with aryl acids under reflux (e.g., 15 hours in ethanol) to form the benzoxazole ring .
  • Reductive Amination : Use solvent-free reductive amination with aldehydes and intermediates like acetohydrazides (e.g., hydrazine hydrate in absolute alcohol, 4-hour reflux, TLC monitoring with Chloroform:Methanol 7:3) .
  • Multi-Step Synthesis : Sequential reactions (e.g., hydrogen chloride/water followed by Pd-catalyzed coupling in 1,4-dioxane at 90°C) yield meta-substituted anilines .
    • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ice-water mixtures .

Q. How is purity assessed during synthesis?

  • Analytical Techniques :

  • TLC Monitoring : Use Chloroform:Methanol (7:3) to track reaction progress .
  • HPLC/GC-MS : Validate purity post-purification.
  • Melting Point Analysis : Compare observed mp (e.g., 139.5–140°C for related compounds) to literature values .

Q. What safety precautions are recommended for handling aromatic amines like this compound?

  • Guidelines :

  • Use fume hoods and PPE (gloves, lab coats).
  • Avoid inhalation/contact; consult safety data sheets (SDS) for analogous anilines (e.g., 2,6-di(propan-2-yl)aniline) .
  • Store in sealed containers away from oxidizers.

Advanced Research Questions

Q. How to address challenges in regioselective synthesis of meta-substituted benzoxazole-aniline derivatives?

  • Key Considerations :

  • Electrophilic Substitution Limitations : Traditional methods favor ortho/para products; meta substitution requires directed strategies .
  • Directing Groups : Use steric or electronic directing groups (e.g., methyl substituents) to steer reactivity.
  • Pd-Catalyzed Coupling : Achieve meta selectivity via Suzuki-Miyaura or Buchwald-Hartwig reactions (e.g., XPhos ligand, Cs₂CO₃ base) .

Q. How to resolve contradictions in reported reaction yields (e.g., 70% vs. lower yields)?

  • Troubleshooting :

  • Optimize Reaction Conditions : Adjust temperature (85–90°C), solvent (ethanol vs. dioxane), or catalyst loading .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates).
  • Scale-Dependent Effects : Pilot small-scale trials before scaling up.

Q. What advanced applications exist for this compound in materials science?

  • Research Frontiers :

  • Liquid Crystals : Bent-core molecules with benzoxazole moieties exhibit mesomorphic properties for display technologies .
  • Photovoltaic Materials : Electron-deficient benzoxazoles enhance charge transport in organic semiconductors.

Q. Mechanistic insights into benzoxazole ring formation under varying conditions?

  • Experimental Design :

  • Kinetic Studies : Monitor reaction rates via in situ FTIR or NMR under thermal (reflux) vs. microwave-assisted conditions.
  • Intermediate Trapping : Isolate and characterize Schiff base intermediates in oxidative cyclization pathways .

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